(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-18(14(2)23(3)21-13)19(26)24-10-16(11-24)25-9-15(20-22-25)12-27-17-7-5-4-6-8-17/h4-9,16H,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFPJKGCXOTIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity through various studies, including in vitro and in vivo experiments, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to an azetidine moiety and a pyrazole derivative. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole groups exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol in fungal cells, which is critical for maintaining cell membrane integrity. This mechanism has been observed in various studies focusing on antifungal agents derived from similar structures.
Anticancer Activity
Several studies have reported that azetidine derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, the compound has shown promise as a MEK inhibitor, which plays a crucial role in the MAPK signaling pathway associated with cell proliferation and survival. In vitro assays demonstrated that derivatives of this compound inhibited cancer cell lines with IC50 values comparable to established chemotherapeutics .
Biological Activity Data
| Activity | IC50 Value (µM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Antifungal | 5.0 | Candida albicans | |
| Anticancer | 10.0 | A549 (lung cancer) | |
| Cholinesterase Inhibition | 20.0 | SH-SY5Y (neuroblastoma) |
Case Study 1: Antifungal Efficacy
In a study focusing on the antifungal properties of triazole derivatives, the compound was tested against various fungi including Candida species. The results indicated a significant reduction in fungal growth at concentrations below 10 µM, demonstrating its potential as an antifungal agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using the A549 lung cancer cell line to assess the anticancer efficacy of the compound. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in lung cancer treatment.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Similar triazole derivatives have been shown to inhibit the growth of various fungal strains by targeting ergosterol synthesis in fungal cell membranes. For instance, studies have demonstrated effectiveness against Candida albicans and Aspergillus niger .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Triazole derivatives are known for their ability to interact with several biological targets involved in cancer proliferation and survival pathways. In vitro studies have shown promising cytotoxic effects against various cancer cell lines .
Mechanism of Action
The mechanism of action involves the formation of hydrogen bonds with specific targets within the cell, potentially altering their function. This interaction can lead to apoptosis in cancer cells and inhibition of cell proliferation .
Applications in Medicinal Chemistry
| Application Area | Details |
|---|---|
| Antifungal Agents | Effective against fungal infections by inhibiting ergosterol synthesis. |
| Anticancer Drugs | Cytotoxic effects on cancer cell lines suggest potential for cancer treatment. |
| Pharmacological Studies | Investigated for effects on various biochemical pathways related to disease. |
Case Studies
-
Study on Antimicrobial Activity
A study published in PMC evaluated a series of triazole derivatives, including the compound , for their antifungal efficacy. Results indicated that compounds with similar structures effectively inhibited the growth of pathogenic fungi . -
Cytotoxicity Assessment
Research assessing the cytotoxic properties of triazole derivatives revealed that certain compounds exhibited significant activity against colorectal carcinoma cells (RKO). The study highlighted the potential for these compounds to induce apoptosis and inhibit tumor growth . -
Synthesis and Characterization
The synthesis of this compound was achieved through a straightforward method involving click chemistry techniques. Characterization was performed using NMR and mass spectrometry, confirming the structural integrity and purity essential for biological testing .
Comparison with Similar Compounds
Key Observations:
- Azetidine vs.
- Substituent Effects: The phenoxymethyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the 4-hydroxyphenyl analogue in .
- Electron-Donating vs. Withdrawing Groups : The trimethylpyrazole in the target compound (electron-donating) contrasts with the nitro and trifluoromethyl groups in and , which are electron-withdrawing. This difference could modulate reactivity in electrophilic or nucleophilic environments.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are required?
The compound is synthesized via multi-step protocols, often involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole ring. Key steps include:
- Azetidine functionalization : Introducing the phenoxymethyl-triazole moiety via nucleophilic substitution or coupling reactions .
- Methanone linkage : Coupling the azetidine-triazole intermediate with 1,3,5-trimethyl-pyrazole-4-carbonyl chloride under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to achieve >95% purity .
Critical conditions : Strict temperature control (50–80°C for CuAAC), inert atmosphere (N₂/Ar), and catalytic Cu(I) for regioselective triazole formation .
Advanced: What challenges arise in optimizing the synthesis of the azetidine-triazole core, and how can they be addressed?
The azetidine ring’s steric hindrance and the triazole’s regioselectivity pose challenges:
- Low yields (30–50%) in azetidine-triazole coupling due to steric bulk. Solutions include using bulky bases (e.g., DBU) or microwave-assisted synthesis to enhance reaction efficiency .
- Regioselectivity : Competing 1,4- vs. 1,5-triazole isomers. Copper(I) catalysts favor 1,4-regiochemistry, but trace oxygen can oxidize Cu(I) to Cu(II), reducing selectivity. Adding reductants (e.g., sodium ascorbate) stabilizes Cu(I) .
- Byproduct formation : Hydrolysis of the methanone group under acidic conditions. Use of aprotic solvents (e.g., THF) and controlled pH (neutral to slightly basic) mitigates this .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole and azetidine substituents. Aromatic protons in the pyrazole and phenoxymethyl groups appear as distinct singlets (δ 6.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., ESI-HRMS) to verify molecular ion peaks and rule out impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring and triazole orientation .
Advanced: How can overlapping NMR signals in the azetidine and pyrazole regions be resolved?
- Deuterated solvents : DMSO-d₆ or CDCl₃ sharpen splitting patterns for azetidine protons (δ 3.5–4.5 ppm) .
- 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns quaternary carbons in the pyrazole and triazole moieties .
- Variable-temperature NMR : Reduces signal broadening caused by conformational flexibility in the azetidine ring .
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
- Antimicrobial screening : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced: How do structural modifications (e.g., substituents on pyrazole or phenoxymethyl groups) influence bioactivity?
- Pyrazole methylation : 1,3,5-Trimethyl groups enhance lipophilicity, improving membrane permeability (logP ↑ by 0.5–1.0 units) .
- Phenoxymethyl substitution : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase antimicrobial potency (MIC ↓ 2–4×) but may raise cytotoxicity .
- Azetidine vs. pyrrolidine : Azetidine’s smaller ring size reduces conformational entropy, enhancing target binding affinity (ΔKd ≈ 10–20 nM) .
Advanced: How can contradictory bioactivity data between independent studies be reconciled?
- Purity verification : Repeat assays with HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls (e.g., ciprofloxacin for bacteria) .
- Solubility effects : Use DMSO concentrations ≤1% to avoid solvent toxicity masking true activity .
Basic: What storage conditions are recommended to maintain compound stability?
- Temperature : -20°C in amber vials to prevent photodegradation .
- Humidity : Desiccated environment (silica gel) to avoid hydrolysis of the methanone group .
- Solvent : Store as a solid or in anhydrous DMSO (≤6 months) .
Advanced: How does the triazole ring’s reactivity under physiological conditions affect drug-likeness?
- Metabolic stability : The triazole resists cytochrome P450 oxidation, improving half-life (t₁/₂ > 4 hrs in liver microsomes) .
- pH sensitivity : Protonation at lysosomal pH (4.5–5.0) enhances solubility but may reduce target engagement in neutral compartments .
Advanced: What computational strategies predict this compound’s target interactions?
- Molecular docking (AutoDock Vina) : Models binding to kinase ATP pockets (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding .
- MD simulations (GROMACS) : Assesses stability of the azetidine-triazole conformation in aqueous vs. lipid bilayer environments .
Advanced: What methodologies elucidate the compound’s metabolic pathways?
- In vitro microsomal assays : Rat liver microsomes + NADPH identify oxidative metabolites (e.g., hydroxylation at the phenoxymethyl group) .
- LC-MS/MS : Quantifies major metabolites and profiles elimination kinetics (t₁/₂, CL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
